Phenylacetic-d7 acid

Isotopic labeling Mass spectrometry Analytical chemistry

Achieve high-precision quantification in pharmacokinetic, biomarker, and materials science workflows with Phenylacetic-d7 acid. This fully deuterated analog delivers a definitive 7 Da mass shift (≥98 atom % D), eliminating cross-talk with endogenous phenylacetic acid in biological matrices. Unlike generic or partially deuterated substitutes, it ensures >90% recovery and eliminates matrix-effect bias for regulatory-grade LC-MS/MS and GC-MS data. With proven >3-year room temperature stability, it is the cost-effective, gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for demanding analytical laboratories.

Molecular Formula C8H8O2
Molecular Weight 143.19 g/mol
CAS No. 65538-27-4
Cat. No. B1601146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetic-d7 acid
CAS65538-27-4
Molecular FormulaC8H8O2
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2
InChIKeyWLJVXDMOQOGPHL-XZJKGWKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylacetic-d7 Acid (CAS 65538-27-4): Deuterated Internal Standard for LC-MS/MS Quantification of Phenylacetic Acid in Biological Matrices


Phenylacetic-d7 acid is a fully deuterated analog of phenylacetic acid, in which all seven hydrogen atoms are replaced by deuterium (C6D5CD2CO2H, molecular weight 143.19 g/mol). It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of phenylacetic acid via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1]. The compound features a minimum isotopic enrichment of 98 atom % D, ensuring minimal unlabeled interference in mass spectrometry-based assays [2].

Why Phenylacetic-d7 Acid Cannot Be Substituted with Unlabeled or Partially Deuterated Analogs in Quantitative Bioanalysis


Generic substitution with non-deuterated phenylacetic acid or structurally similar analogs (e.g., 4-phenylbutyric acid) fails because they do not correct for matrix effects, extraction variability, or instrument fluctuations inherent in biological sample analysis [1]. Even partially deuterated versions (e.g., phenylacetic-2,2-d2 acid) offer insufficient mass shift or isotopic purity, leading to cross-contribution and reduced assay accuracy [2]. The following evidence demonstrates why phenylacetic-d7 acid is the preferred choice for reliable quantification.

Quantitative Differentiation Evidence for Phenylacetic-d7 Acid: Why This Deuterated Standard Outperforms Alternatives


Minimum 98 atom % D Isotopic Enrichment Ensures Minimal Unlabeled Interference in Quantitative MS Assays

Phenylacetic-d7 acid is supplied with a minimum isotopic enrichment of 98 atom % deuterium, as verified by multiple vendor certificates of analysis [1]. This high enrichment ensures that the unlabeled phenylacetic acid (m/z 136) signal contributes less than 2% to the total signal, minimizing isotopic cross-talk when used as an internal standard. In contrast, alternative deuterated analogs such as [2H5]-phenylacetic acid may exhibit lower enrichment or require more rigorous purification to achieve comparable isotopic purity [2].

Isotopic labeling Mass spectrometry Analytical chemistry

Robust Quantification of Phenylacetic Acid in Biological Matrices Using Phenylacetic-d7 as Internal Standard

When employed as a deuterated internal standard in a validated LC-MS/MS method for phenylacetic acid in human plasma and urine, phenylacetic-d7 enabled recoveries exceeding 90% and intra- and inter-day precision (RSD) below 10% across a linear range of 0.1–50 μg/mL [1]. This performance matches or exceeds that of alternative internal standards such as 13C-labeled phenylacetic acid, while offering the advantage of a 7 Da mass shift (vs. 5 Da for [2H5]-phenylacetic acid) that further reduces isotopic overlap in selected reaction monitoring transitions [2].

LC-MS/MS Internal standard Quantitative bioanalysis

7-Da Mass Shift Reduces Isotopic Cross-Talk and Enhances Selectivity in GC-MS and LC-MS Assays

Phenylacetic-d7 provides a +7 Da mass increment relative to unlabeled phenylacetic acid, compared to the +5 Da shift offered by [2H5]-phenylacetic acid [1]. This larger mass difference significantly reduces isotopic cross-contribution between the analyte and internal standard channels in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, particularly in complex biological matrices where endogenous interferences may obscure smaller mass shifts. The use of d7 over d5 is supported by general principles of stable isotope dilution mass spectrometry, which favor internal standards with mass differences ≥3 Da and ideally ≥5 Da to minimize spectral overlap [2].

Mass spectrometry Isotopic labeling Selectivity

Distinct νO-D Band in IR Spectra Enables Precise Probing of Hydrogen Bonding Dynamics in Phenylacetic Acid Crystals

Polarized IR spectra of phenylacetic-d7 crystals exhibit a νO-D stretching band centered around 2300 cm⁻¹, compared to the νO-H band at approximately 3300 cm⁻¹ for non-deuterated phenylacetic acid [1]. Quantitative analysis of the intensity distribution and temperature dependence (77 K and 298 K) using the strong-coupling model revealed significant H/D isotopic effects on hydrogen bond dynamics and proton transfer behavior. These differences are critical for researchers investigating hydrogen bond networks, proton tunneling, and isotopic substitution effects in molecular crystals.

Infrared spectroscopy Hydrogen bonding Isotope effects

Documented Stability Profile Supports Multi-Year Storage Without Significant Deuterium Loss

Phenylacetic-d7 acid is stable for at least 3 years when stored at room temperature under recommended conditions, as indicated by vendor stability data . After this period, re-analysis for chemical purity is advised but the compound generally maintains its isotopic enrichment. In contrast, certain deuterated analogs with labile deuterium positions (e.g., alpha to carbonyl groups) may undergo H/D exchange under acidic or basic conditions, leading to isotopic dilution over time [1]. The fully deuterated aromatic ring and side chain in phenylacetic-d7 minimizes such exchange, ensuring consistent isotopic purity throughout extended studies.

Stability Deuterium retention Storage conditions

Peer-Reviewed Application in Human Cerebrospinal Fluid and Plasma Phenylacetic Acid Quantification

[2H7]Phenylacetic acid has been successfully employed as an internal standard in a selected ion monitoring GC-MS assay for phenylacetic acid in human cerebrospinal fluid and plasma [1]. The method enabled accurate quantification of free and total phenylacetic acid levels, which are potential biomarkers for depressive disorders and other neurological conditions. The use of a fully deuterated analog (d7) provided reliable correction for extraction efficiency and instrument variability, demonstrating its suitability for high-stakes clinical research applications where precise and reproducible measurements are paramount.

Clinical chemistry Biomarker quantification Metabolomics

High-Impact Application Scenarios for Phenylacetic-d7 Acid Based on Verified Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Phenylacetic Acid in Clinical Trials

In pharmacokinetic studies of sodium phenylacetate or phenylbutyrate for urea cycle disorders, phenylacetic-d7 acid serves as the optimal internal standard. Its high isotopic purity (≥98 atom % D) and proven recovery >90% with RSD <10% ensure accurate quantification of plasma and urine phenylacetic acid levels across a wide dynamic range [1][2]. The 7 Da mass shift minimizes cross-talk with endogenous phenylacetic acid, providing reliable data for regulatory submissions.

Metabolic Tracing of Phenylacetate Pathways in Neurological Disorders

For researchers investigating phenylacetic acid as a potential biomarker in depression, schizophrenia, or phenylketonuria, phenylacetic-d7 acid enables precise stable isotope dilution assays in CSF and brain tissue. Its validated use in human CSF and plasma [3] and superior mass shift over d5 analogs reduces interference from co-eluting metabolites, ensuring accurate quantification of subtle concentration changes associated with disease states or therapeutic interventions.

Hydrogen Bond Dynamics and Isotope Effect Studies in Molecular Crystals

In physical chemistry and materials science, phenylacetic-d7 acid provides a well-characterized isotopic probe for investigating hydrogen bond networks and proton transfer mechanisms. The distinct νO-D IR band at ~2300 cm⁻¹ (compared to νO-H at ~3300 cm⁻¹) allows for quantitative analysis of isotopic substitution effects on crystal structure and dynamics at variable temperatures [4]. This makes it an essential reference compound for spectroscopists studying strong hydrogen bonds.

Long-Term Quality Control and Method Validation in Regulated Bioanalytical Labs

Owing to its documented ≥3-year room temperature stability , phenylacetic-d7 acid is a cost-effective choice for laboratories requiring consistent internal standard performance over extended validation periods. Unlike analogs with labile deuterium, this fully deuterated compound maintains isotopic enrichment under standard storage, reducing the frequency of standard replacement and minimizing assay drift in high-throughput screening environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylacetic-d7 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.